

# Spectroscopic and Structural Elucidation of Leiocarposide: A Technical Overview

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## Compound of Interest

Compound Name: *Leiocarposide*

Cat. No.: *B1674705*

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## Introduction

**Leiocarposide** is a noteworthy phenolic bisglucoside first identified in *Solidago virgaurea* L., a plant with a history of use in traditional medicine. Structurally, it is a heterodimer of salicin esterified to a methoxy-hydroxy-benzoic acid.<sup>[1]</sup> This complex structure necessitates a comprehensive analytical approach for its full characterization, relying primarily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a detailed overview of the available spectroscopic data for **Leiocarposide** and outlines the typical experimental protocols for its isolation and analysis.

## Chemical Structure and Properties

- Systematic Name: 2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzyl 2-hydroxy-3-methoxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate<sup>[1]</sup>
- Molecular Formula: C<sub>27</sub>H<sub>34</sub>O<sub>16</sub><sup>[1]</sup>
- Molecular Weight: 614.55 g/mol <sup>[1]</sup>
- Appearance: Solid powder<sup>[1]</sup>

## Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition and exact mass of **Leiocarposide**. The predicted monoisotopic mass and data for common adducts are summarized below.

Ion Species	Predicted m/z
[M+H] <sup>+</sup>	615.19198
[M+Na] <sup>+</sup>	637.17392
[M-H] <sup>-</sup>	613.17742
[M+NH <sub>4</sub> ] <sup>+</sup>	632.21852
[M+K] <sup>+</sup>	653.14786
[M+HCOO] <sup>-</sup>	659.18290
Exact Mass	614.1847

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data are essential for the complete structural elucidation of **Leiocarposide**, allowing for the assignment of all protons and carbons in the molecule. While the definitive isolation and initial characterization of **Leiocarposide** were reported in the 1980s, the specific <sup>1</sup>H and <sup>13</sup>C NMR chemical shift and coupling constant data are not readily available in publicly accessible online scientific databases.

For the purpose of this guide, a representative protocol for acquiring such data is provided in the Experimental Protocols section. The typical NMR analysis would involve a suite of experiments including:

- <sup>1</sup>H NMR: To identify the number and environment of protons.
- <sup>13</sup>C NMR: To determine the number and type of carbon atoms.

- DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

## Experimental Protocols

The following sections describe a generalized yet detailed methodology for the isolation and spectroscopic analysis of **Leiocarposide** from a plant source like *Solidago virgaurea*.

### Isolation and Purification of Leiocarposide

- Plant Material Collection and Preparation: Aerial parts of *Solidago virgaurea* are collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is exhaustively extracted with methanol or a methanol/water mixture at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The aqueous layer, containing the polar glycosides, is retained.
- Column Chromatography: The aqueous fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20 or silica gel. The column is eluted with a gradient of decreasingly polar solvents (e.g., water-methanol or chloroform-methanol mixtures).

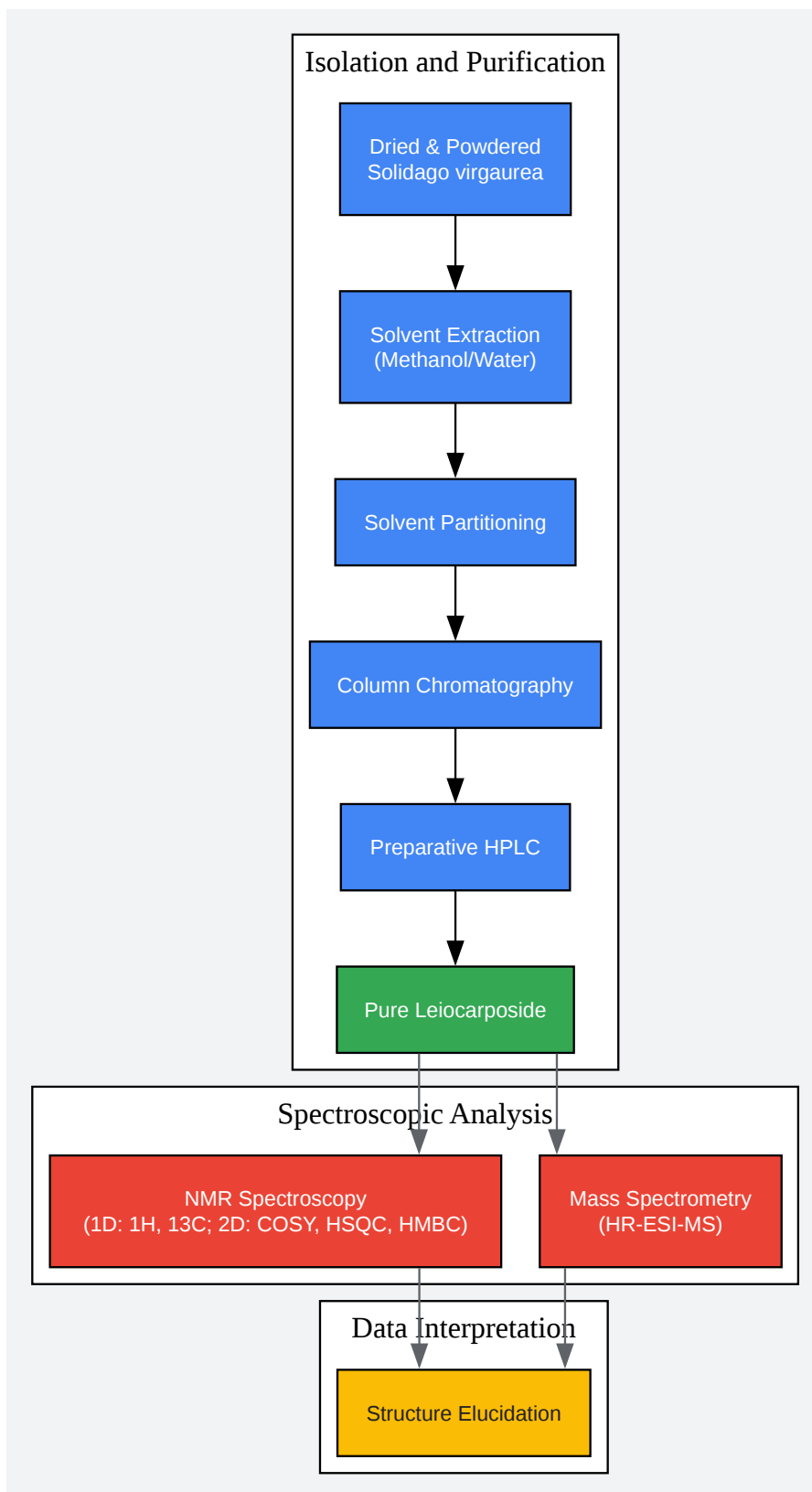
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Leiocarposide**, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative HPLC on a C18 column using a water/acetonitrile or water/methanol gradient to yield pure **Leiocarposide**.

## Spectroscopic Analysis

- Sample Preparation: A sample of pure **Leiocarposide** (typically 5-10 mg for NMR) is dissolved in an appropriate deuterated solvent (e.g., DMSO- $d_6$ , Methanol- $d_4$ ) in a standard 5 mm NMR tube. For high-resolution mass spectrometry, a dilute solution in a suitable solvent (e.g., methanol) is prepared.
- NMR Spectroscopy:
  - Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR: Standard 1D  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  spectra are acquired.
  - 2D NMR: A suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) are performed to enable complete and unambiguous assignment of all proton and carbon signals.
- Mass Spectrometry:
  - Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
  - Analysis: Data is acquired in both positive and negative ion modes to observe different adducts and confirm the molecular weight and elemental composition.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Leiocarposide**.



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Caption: Workflow for Isolation and Structural Elucidation of **Leiocarposide**.

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## References

- 1. A new phenolic glycoside from the aerial parts of *Solidago canadensis* - PubMed [pubmed.ncbi.nlm.nih.gov]
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